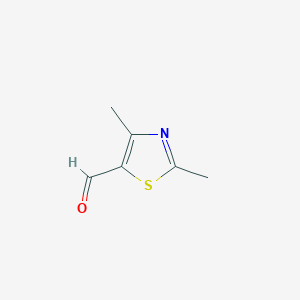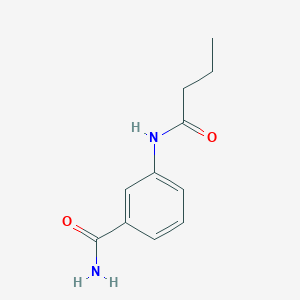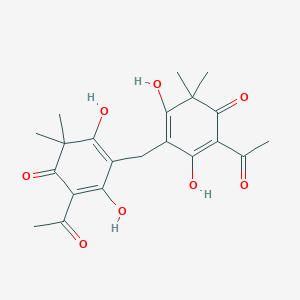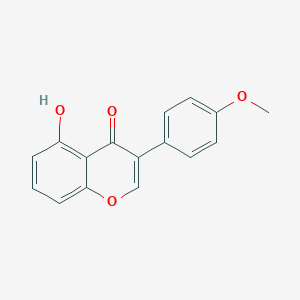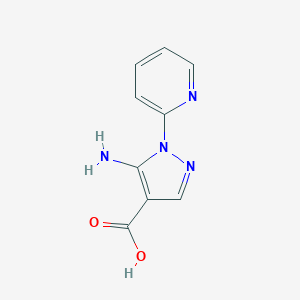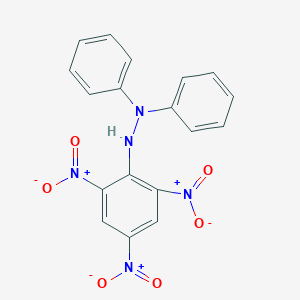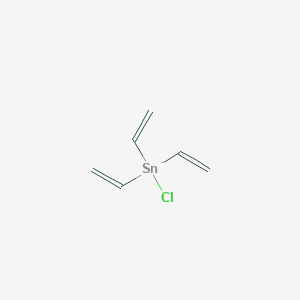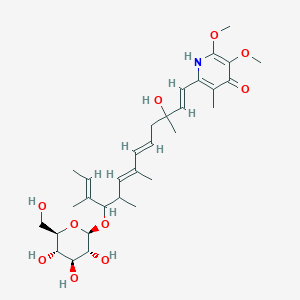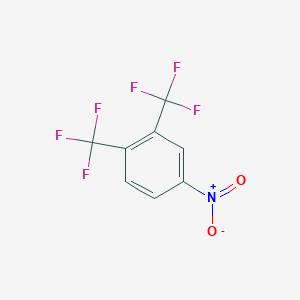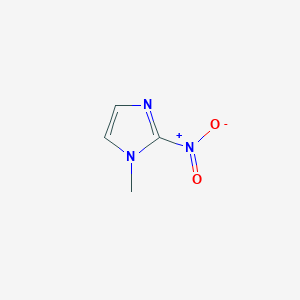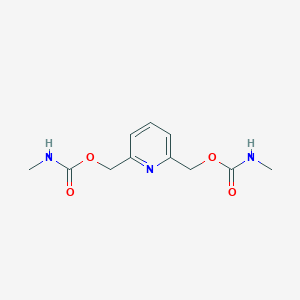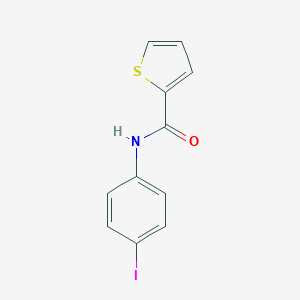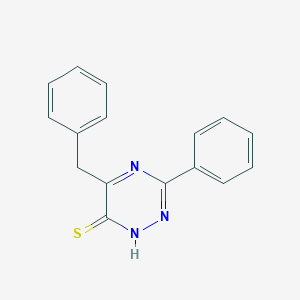
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Overview
Description
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione is a compound that has been extensively studied for its pharmacological properties. It is a member of the triazine family of compounds and has been found to possess a wide range of biological activities.
Scientific Research Applications
Chemical Modifications and Derivatives : The compound has been a subject of chemical modification studies. For instance, Collins, Hughes, and Johnson (2000) investigated the chemical modification of similar triazine compounds, leading to various derivatives with potential applications in diverse fields such as materials science and pharmaceuticals (Collins, Hughes, & Johnson, 2000).
Synthesis of Novel Derivatives : Research by Rybakova, Kim, and others (2020) focused on the synthesis of novel derivatives of triazine-thiones. These synthetic pathways could pave the way for the development of new materials or bioactive compounds (Rybakova et al., 2020).
Potential Biological Activities : Pitucha, Wujec, and Dobosz (2006) explored the synthesis of 1-aminomethyl derivatives of triazoline-thione, noting their potential biological activities such as anti-inflammatory, antituberculostatic, and antibacterial properties (Pitucha, Wujec, & Dobosz, 2006).
Reactivity and Interaction Studies : Rybakova and Kim (2021) conducted a study on the reactivity and interaction of 5-Phenyl-(5,6-Diphenyl-)-2,3-Dihydro-1,2,4-Triazine-3-Thions with other chemical agents, which is crucial for understanding the compound's behavior in various chemical environments (Rybakova & Kim, 2021).
Electrochemical Applications : Fotouhi, Nematollahi, and Heravi (2007) investigated the electrochemical oxidation of related compounds, which could have implications for electrochemical synthesis and analytical applications (Fotouhi, Nematollahi, & Heravi, 2007).
Analytical Chemistry Applications : Edrissi, Massoumi, and Lalezari (1972) examined the use of similar triazine-thiones as gravimetric reagents for the determination of specific metal ions, highlighting their potential in analytical chemistry (Edrissi, Massoumi, & Lalezari, 1972).
Pharmaceutical Research : Several studies have investigated the potential pharmaceutical applications of triazine derivatives. For example, Šermukšnytė and colleagues (2022) explored the effects of triazole derivatives on cancer cell migration and growth, suggesting potential applications in cancer research (Šermukšnytė et al., 2022).
properties
IUPAC Name |
5-benzyl-3-phenyl-1H-1,2,4-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDKIHGPPQUBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



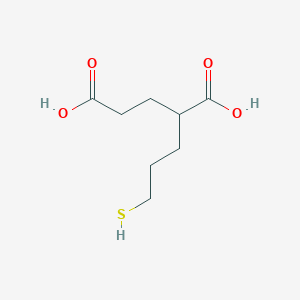
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
